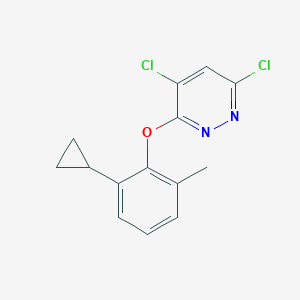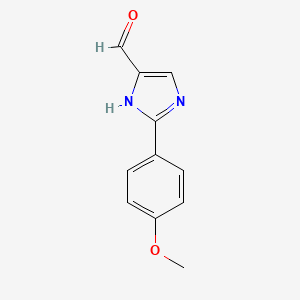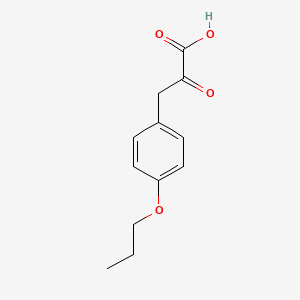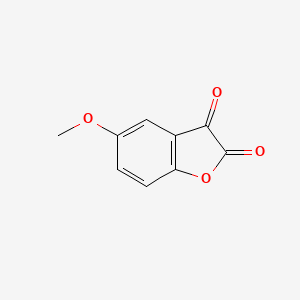
2-bromo-2'-(trimethylsilyl)-1,1'-Biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl typically involves the bromination of 2’-(trimethylsilyl)-1,1’-Biphenyl. One common method is the halogen-lithium exchange reaction, where 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is prepared by treating 2’-(trimethylsilyl)-1,1’-Biphenyl with a lithium reagent, followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved selectivity and control over reaction conditions. These systems allow for precise temperature and residence time control, enabling efficient synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Lithiation: Typically involves the use of lithium reagents such as n-butyllithium.
Substitution: Common reagents include nucleophiles like methanol and other electrophiles.
Major Products Formed
Lithiation: Produces 2-lithio-2’-(trimethylsilyl)-1,1’-Biphenyl.
Substitution: Results in various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be replaced by a nucleophile through a substitution reaction, while the trimethylsilyl group can act as a protecting group during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-2-(trimethylsilyl)ethylsulfonamides: These compounds share the trimethylsilyl group and bromine atom but differ in their overall structure and reactivity.
2-bromo-2-methylpropane: Another brominated compound that undergoes similar substitution and elimination reactions.
Uniqueness
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler brominated compounds.
Eigenschaften
Molekularformel |
C15H17BrSi |
|---|---|
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
[2-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-11-7-5-9-13(15)12-8-4-6-10-14(12)16/h4-11H,1-3H3 |
InChI-Schlüssel |
YIHWOXLLHOCAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)


![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)




![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)


